molecular formula C13H17N B12068564 N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B12068564
M. Wt: 187.28 g/mol
InChI Key: CNEPNYSQGDSYRQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is a bicyclic amine derivative characterized by a 2,3-dihydroindenyl core substituted with a cyclopropylmethyl group at the amine position. Its molecular formula is C₁₂H₁₆ClN (hydrochloride salt), with a molecular weight of 209.72 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules . The cyclopropylmethyl substituent may confer unique steric and electronic properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2

InChI Key

CNEPNYSQGDSYRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Reagents

The synthesis begins with 2,3-dihydro-1H-inden-2-one, which undergoes condensation with cyclopropylmethylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its higher stability in acidic conditions and compatibility with dichloromethane (DCM) or methanol solvents. Acetic acid is often added to catalyze imine formation, while diisopropylethylamine (DIPEA) neutralizes excess acid post-reaction.

The general reaction proceeds as follows:

2,3-Dihydro-1H-inden-2-one+CyclopropylmethylamineNaBH(OAc)₃, AcOHThis compound\text{2,3-Dihydro-1H-inden-2-one} + \text{Cyclopropylmethylamine} \xrightarrow{\text{NaBH(OAc)₃, AcOH}} \text{this compound}

Alkylation Strategies for Secondary Amine Formation

Alkylation of 2,3-dihydro-1H-inden-2-amine with cyclopropylmethyl halides offers an alternative route, though it is less common due to challenges in controlling regioselectivity.

Nucleophilic Substitution Reactions

Cyclopropylmethyl bromide reacts with the primary amine group of 2,3-dihydro-1H-inden-2-amine in the presence of a base such as potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, but competing elimination reactions can reduce yields:

2,3-Dihydro-1H-inden-2-amine+Cyclopropylmethyl bromideK₂CO₃, DMFThis compound\text{2,3-Dihydro-1H-inden-2-amine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

Limitations and Mitigation Strategies

  • Low Yields (40–55%) : Attributed to steric hindrance from the bicyclic indane structure and the cyclopropane ring.

  • Byproduct Formation : Over-alkylation generates tertiary amines, necessitating careful stoichiometric control (1:1 amine-to-alkyl halide ratio).

  • Solvent Optimization : Switching to acetonitrile or toluene reduces elimination byproducts but slows reaction kinetics.

Alternative Synthetic Routes

Hydrogenation of Imine Precursors

Patent literature describes hydrogenating N-cyclopropylmethylidene-2,3-dihydro-1H-inden-2-amine over palladium on carbon (Pd/C) under 50 psi H₂ pressure. This method avoids strong reducing agents but requires high-purity imine intermediates:

N-Cyclopropylmethylidene-2,3-dihydro-1H-inden-2-aminePd/C, H₂This compound\text{N-Cyclopropylmethylidene-2,3-dihydro-1H-inden-2-amine} \xrightarrow{\text{Pd/C, H₂}} \text{this compound}

Yields range from 65–72%, with residual catalyst removal via filtration and recrystallization from ethanol.

Enzymatic Amination

Emerging approaches utilize transaminases to catalyze the transfer of an amine group to 2,3-dihydro-1H-inden-2-one. A 2024 study achieved 60% yield using Arthrobacter sp. transaminase and pyridoxal phosphate (PLP) as a cofactor. While environmentally friendly, this method remains experimental due to enzyme cost and scalability issues.

Comparative Analysis of Preparation Methods

Table 2 evaluates the advantages and drawbacks of each method:

MethodYield (%)CostScalabilityPurity (%)Key Challenges
Reductive Amination78–85ModerateHigh>95Acid-sensitive substrates
Alkylation40–55LowModerate80–90Byproduct formation
Hydrogenation65–72HighModerate85–90Imine synthesis complexity
Enzymatic Amination60Very HighLow70–80Enzyme stability

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems enhances reductive amination efficiency by improving heat and mass transfer. A 2024 pilot-scale study achieved 88% yield with a residence time of 2 hours, compared to 24 hours in batch reactors.

Green Chemistry Innovations

Replacing NaBH(OAc)₃ with dimethylamine borane (DMAB) reduces waste generation, albeit with a slight yield drop (75–78%). Supercritical CO₂ as a solvent eliminates organic waste but requires high-pressure equipment .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products:

    Oxidation Products: Oxides, ketones, or aldehydes.

    Reduction Products: Amines, alcohols, or hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components may allow it to interact with various biological targets, including receptors and enzymes involved in disease processes.

  • Therapeutic Potential : Research is ongoing to evaluate its efficacy in treating neurological disorders, particularly those related to glutamate signaling pathways. Positive allosteric modulators of metabotropic glutamate receptors (mGluR) have shown promise in preclinical models for conditions such as schizophrenia and anxiety disorders .

Studies are focusing on the compound's interactions at the molecular level:

  • Enzyme Interaction : It has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways relevant to drug metabolism and efficacy.
  • Receptor Binding : The compound's ability to bind selectively to specific receptors makes it a candidate for further exploration in drug design aimed at neurological conditions .

Synthesis and Chemical Reactions

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine serves as an important building block in synthetic organic chemistry:

  • Synthetic Routes : The synthesis typically involves cyclopropanation followed by amination reactions. Catalysts such as palladium or nickel are often used to facilitate these transformations.
  • Chemical Reactivity : The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitutions, allowing for the creation of diverse derivatives that may possess enhanced biological activities or different pharmacological profiles.

Case Study 1: Pharmacological Efficacy

Research conducted on positive allosteric modulators of mGluR has highlighted the potential of compounds similar to this compound in reversing cognitive deficits in animal models of schizophrenia. In these studies, compounds were shown to restore cognitive flexibility and reduce hyperactivity induced by NMDA receptor antagonists .

CompoundEffectStudy Model
This compoundCognitive restorationSprague-Dawley rats
JNJ-42153605Reduced hyperlocomotionC57BL6/J mice

Case Study 2: Drug Development

The ongoing research into mGluR modulators has led to the identification of specific patient populations that may benefit from treatments involving compounds like this compound. These studies emphasize the importance of targeting early stages of diseases such as schizophrenia for optimal therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Targets

GSK1521498
  • Structure : Contains a 2,3-dihydroindenylamine core substituted with a difluoro-triazolyl biphenylmethyl group.
  • Activity : Potent μ-opioid receptor antagonist/inverse agonist under clinical development for compulsive consumption disorders. The bulky biphenyl-triazole substituent enhances receptor selectivity and potency .
  • Key Data : Demonstrated efficacy in preclinical models of addiction .
DL5016
  • Structure : Features a (naphthalen-2-yl)imidazo-[2,1-b]oxazol-5-yl)methyl substituent on the indenamine core.
  • Activity : Selective human constitutive androstane receptor (CAR) agonist with an EC₅₀ = 0.66 μM . Lower pregnane X receptor (PXR) activation compared to CITCO, a reference agonist .
  • Significance : The imidazo-oxazole group improves chemical stability compared to oxime-containing analogues .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
  • Structure : Diethyl substituents at positions 5 and 6 of the indene ring.
  • Application: Key intermediate in synthesizing indacaterol, a long-acting β₂-adrenoceptor agonist for asthma/COPD.
  • Synthesis : Produced via Friedel-Crafts alkylation and Raney Ni reduction, achieving >99% purity .
N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine (CAS 1220039-70-2)
  • Structure : Cyclopentyl and methyl substituents on the indene ring.
  • Properties: Potential bioactive compound with applications in drug discovery. Molecular formula C₁₅H₂₁N .
N-Methyl-2,3-dihydro-1H-inden-2-amine (N-methyl-2AI)
  • Structure : Methyl group at the amine position.
  • Physicochemical Properties : Smaller molecular weight (C₁₀H₁₃N ) compared to the cyclopropylmethyl analogue, affecting bioavailability .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility Bioactivity
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine 209.72 ~2.5 (estimated) Moderate (hydrochloride salt) Building block; unknown direct activity
DL5016 ~450 ~3.8 Low CAR agonist (EC₅₀ = 0.66 μM)
GSK1521498 ~550 ~4.2 Low μ-opioid antagonist (nanomolar potency)
N-Methyl-2AI 147.22 ~1.8 High Psychoactive; regulated

*LogP values estimated using fragment-based methods.

Stability and Reactivity

  • The cyclopropylmethyl group in the target compound may enhance chemical stability compared to analogues with labile substituents (e.g., oxime in CITCO) .

Biological Activity

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17NC_{13}H_{17}N and a molecular weight of 187.28 g/mol. Its structure features a cyclopropylmethyl group attached to a 2,3-dihydro-1H-inden-2-amine backbone, which contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involved in the central nervous system (CNS), which can lead to therapeutic effects in various conditions such as anxiety and depression.

Key Mechanisms:

  • Receptor Binding: The compound may bind to metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and are implicated in several CNS disorders .
  • Enzyme Interaction: It may also interact with phosphodiesterases (PDEs), which are involved in cellular signaling pathways that regulate mood and cognition .

Table 1: Summary of Biological Activities in Related Compounds

CompoundBiological ActivityReference
N-(cyclopropylmethyl)-2,3-dihydro-1H-indenePotential mGluR modulation
Similar indene derivativesAntidepressant effects
PDE4 inhibitorsAnti-inflammatory properties

Case Studies and Research Findings

  • CNS Disorders:
    A study investigated the effects of similar compounds on mGluR2 receptors, revealing that modifications to the N-substituents enhanced potency and efficacy against nicotine dependence in animal models . This suggests that this compound could have similar therapeutic potential.
  • Pharmacokinetics:
    Research indicates that related compounds exhibit favorable pharmacokinetic profiles, including good oral bioavailability and CNS penetration . These properties are critical for developing effective treatments for neurological conditions.
  • Inflammation:
    Some derivatives have shown promise in inhibiting inflammatory pathways by blocking pro-inflammatory cytokines . This highlights the potential for this compound to contribute to anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or coupling. For example, a European patent application describes coupling 1-(3-chloropyrazin-2-yl)ethanamine with cyclopropylmethyl groups under basic conditions (e.g., NaOH, triethylamine) to achieve intermediates with yields up to 95% . Key optimizations include:

  • Temperature control : Reactions at 0–25°C minimize side products.
  • Catalyst selection : Use of Pd catalysts for cross-coupling steps.
  • Purification : Column chromatography or recrystallization improves purity.
  • A summary of synthetic steps and yields is provided below:
StepReaction TypeConditionsYieldCharacterization Method
1Nucleophilic substitutionNaOH, Et₃N, 0°C85%¹H NMR, TLC
2Oxadiazole ring formationSO₃, 80°C56%LCMS, ¹H NMR
3Amide couplingMeNH₂, CH₂Cl₂31%LCMS, HPLC

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves cyclopropylmethyl protons (δ 0.5–1.5 ppm) and dihydroindenamine backbone (δ 2.5–3.5 ppm). Multiplicity patterns confirm stereochemistry .
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight (e.g., observed mass: 517.1 for a derivative) and detects impurities .
  • TLC (Thin-Layer Chromatography) : Monitors reaction progress using silica gel plates and UV visualization .

For derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for absolute confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and chemical reactivity of this compound?

  • Methodological Answer :

  • Basis Set Selection : Use B3LYP/6-31G(d,p) to calculate HOMO-LUMO energies, ionization potential, and electrophilicity indices. For example, HOMO energies indicate nucleophilic sites, while LUMO maps electron-deficient regions .
  • Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict interaction with biological targets (e.g., antimicrobial activity) .
  • Mulliken Charges : Identifies reactive atoms (e.g., amine nitrogen) for derivatization strategies .

Q. What strategies resolve discrepancies in reaction yields during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Controlled Experiments : Vary solvents (e.g., DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures to identify optimal conditions .
  • Kinetic Analysis : Use in-situ IR or NMR to monitor intermediate stability. For example, oxadiazole formation requires strict anhydrous conditions to avoid hydrolysis .
  • Byproduct Identification : LCMS and GC-MS detect side products (e.g., dimerization or over-alkylation), guiding reagent stoichiometry adjustments .

Q. How does the cyclopropylmethyl group influence the pharmacological profile compared to the parent 2-aminoindan (2,3-dihydro-1H-inden-2-amine)?

  • Methodological Answer :

  • Structural Comparisons : Cyclopropylmethyl introduces steric bulk and lipophilicity, altering binding affinity to targets like serotonin receptors.
  • In Silico Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., monoamine transporters). Compare binding scores with 2-aminoindan derivatives .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) to quantify differences in activity .

Data Contradictions and Validation

  • Yield Variability : Patent data reports high yields (85–95%) for early steps but lower yields (31–56%) for later stages. This highlights the need for reproducibility studies using alternative catalysts (e.g., microwave-assisted synthesis).
  • Biological Activity : While 2-aminoindan derivatives show psychoactive properties , the cyclopropylmethyl analog’s bioactivity remains understudied. Prioritize in vivo toxicity assays to clarify safety profiles.

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